molecular formula C8H18O2S B146179 Dibutyl sulfone CAS No. 598-04-9

Dibutyl sulfone

Cat. No. B146179
CAS RN: 598-04-9
M. Wt: 178.29 g/mol
InChI Key: AIDFJGKWTOULTC-UHFFFAOYSA-N
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Description

Dibutyl sulfone (DBSO) is a sulfur-containing organic compound that exhibits a strong dipolar moiety along with two medium-length, apolar butyl chains. This structural configuration imparts distinct physical and chemical properties to the compound, such as a degree of polar versus apolar structural differentiation at the nanometer spatial scale. The compound's liquid structure has been studied at 320 K, revealing insights into its molecular interactions and associations .

Synthesis Analysis

The synthesis of dibutyl sulfone itself is not directly detailed in the provided papers. However, related compounds and methodologies can offer insight into potential synthetic routes. For example, dibutyl succinate has been synthesized from succinic acid and n-butyl alcohol using amino sulfonic acid as a catalyst, achieving high yields under optimal conditions . While this process is for an ester rather than a sulfone, the use of sulfonic acid derivatives in catalysis could be relevant for the synthesis of sulfone compounds.

Molecular Structure Analysis

The molecular structure of dibutyl sulfone is characterized by its strong dipolar nature due to the presence of a sulfonyl group attached to two butyl chains. The X-ray diffraction pattern of liquid dibutyl sulfone shows a low Q peak, indicating a degree of structural differentiation between the polar and apolar parts of the molecule. Molecular dynamics simulations have supported these experimental findings, providing a deeper understanding of the compound's structure at the molecular level .

Chemical Reactions Analysis

While the specific chemical reactions of dibutyl sulfone are not discussed in the provided papers, related sulfone compounds have been shown to undergo various transformations. For instance, sulfones can be reduced to sulfides using diisobutylaluminum hydride, a process that can achieve yields up to 70% . This reduction is typically challenging, but the method described offers an effective approach. Such reactions are important for understanding the reactivity and potential applications of dibutyl sulfone.

Physical and Chemical Properties Analysis

Dibutyl sulfone's physical properties are influenced by its molecular structure, particularly the strong dipolar interactions and the presence of butyl chains. The compound exhibits enhanced dipole-dipole correlation, which contributes to self-association within the liquid. However, hydrogen bonding interactions between the oxygen of the sulfonyl group and the butyl chain hydrogens are limited. The most significant hydrogen bonding occurs with the α-hydrogens, which is primarily a result of the strong dipole-dipole interactions rather than direct hydrogen bonding .

Scientific Research Applications

Solvent Extraction and Separation of Metals

Dibutyl sulfoxide (DBSO) has been utilized in the extraction and separation of palladium (II) and platinum (IV) from hydrochloric acid solutions. This process involves controlling the concentration of dibutyl sulfoxide and hydrochloric acid, allowing for efficient separation with high coefficients (Pan & Zhang, 2009).

Surfactant Properties in Fluorinated Sodium Alkanesulfonates

Research on perfluorobutyl-based fluorinated sodium alkanesulfonates, which are alternatives to perfluorooctanesulfonic acid (PFOS) used in various industrial products, has revealed surfactant properties. These substances were synthesized through several chemical reactions and showed distinct surface tension behavior and micelle formation (Chirumarry et al., 2017).

Photosensitized Oxidation in Chemical Reactions

A study on the photoinitiated oxidation of dibutyl sulfide with air oxygen in the presence of C70 fullerene under visible light demonstrated the formation of dibutyl sulfone as a primary product. This research offers insights into the influence of irradiation intensity on the rate and selectivity of photosensitized oxidation processes (Arsentyev et al., 2015).

Catalyst in Ester Synthesis

Amino sulfonic acid has been used as a catalyst in the synthesis of dibutyl succinate from succinic acid and n-butyl alcohol. This research highlights the factors influencing the reaction and the catalyst's reusability, with yields reaching up to 97.4% under optimal conditions (Liu Wen-qi, 2004).

Environmental Monitoring and Pollution Studies

In environmental studies, perfluorinated chemicals like dibutyl sulfone have been evaluated in various aquatic organisms to assess their occurrence and potential as bioindicators of environmental exposure. This research is crucial for understanding the environmental impact of these substances (Fernández-Sanjuan et al., 2010).

Oxidation Processes in Industrial Applications

Studies have also explored the oxidation of dibutyl sulfide by ozone, revealing the generation of transitional products like dibutyl sulfoxide and dibutyl sulfone. This research contributes to understanding the mechanisms of sulfide oxidation, important in various industrial applications (Popiel et al., 2008).

Future Directions

Sulfones, including Dibutyl sulfone, are of great interest due to their versatility and potential applications in various fields . Future research directions include the development of more sustainable synthesis methods for sulfones and the exploration of novel emerging technologies .

properties

IUPAC Name

1-butylsulfonylbutane
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InChI

InChI=1S/C8H18O2S/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Source PubChem
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InChI Key

AIDFJGKWTOULTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O2S
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DSSTOX Substance ID

DTXSID1060502
Record name Butane, 1,1'-sulfonylbis-
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Molecular Weight

178.29 g/mol
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Physical Description

White or light brown crystalline powder; [Alfa Aesar MSDS]
Record name Butyl sulfone
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Product Name

Dibutyl sulfone

CAS RN

598-04-9
Record name 1,1′-Sulfonylbis[butane]
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Record name Dibutyl sulfone
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Record name Dibutyl sulfone
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Record name Butane, 1,1'-sulfonylbis-
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Record name Dibutyl sulphone
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Record name DIBUTYL SULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
TC Whitner Jr, EE Reid - Journal of the American Chemical …, 1921 - ACS Publications
… Ethylidene Dibutyl Sulfone, CH3CH(S02C4H9)2.—While a suspension of 5 g. of the sulfide … Benzylidene Dibutyl Sulfone, C6H6CH(S02C4H9)2, was prepared by the same method. …
Number of citations: 17 pubs.acs.org
S Popiel, T Nalepa, D Dzierżak, R Stankiewicz… - Journal of hazardous …, 2008 - Elsevier
… The main identified intermediate product was dibutyl sulfoxide (DBSO), and the main end product of DBS oxidation was dibutyl sulfone (DBSO2). It was determined that for three …
Number of citations: 8 www.sciencedirect.com
AV Arsentyev, AV Vorontsov, VN Parmon - High Energy Chemistry, 2015 - Springer
… of dibutyl sulfide (DBS) with air oxygen in a toluene solution of C70 fullerene during irradiation with visible light at a wavelength of 500–700 nm results in the formation of dibutyl sulfone …
Number of citations: 2 link.springer.com
T KAWABE, M GUNDA, H MORITA - Food Science and Technology …, 1996 - jstage.jst.go.jp
… This mold oxidized dibutyl sulfide into dibutyl sulfoxide and dibutyl sulfone. The optimum pH for conversion of dibutyl sulfide was approximately pH 6.5, and the optimum temperature …
Number of citations: 5 www.jstage.jst.go.jp
A Shaabani, DG Lee - Tetrahedron Letters, 2001 - Elsevier
The oxidations of organic compounds by permanganate under solvent free conditions have been studied. Thiols and primary aromatic amines undergo oxidative coupling reactions to …
Number of citations: 192 www.sciencedirect.com
E Gipstein, E Wellisch, OJ Sweeting - The Journal of Organic …, 1964 - ACS Publications
Discussion The decomposition of sulfones generally appears to increase with increasing number of 0-hydrogen atoms but there are several exceptions. Dibutyl sulfone with four 0-…
Number of citations: 15 pubs.acs.org
LM Henderson, MS Agruss… - Industrial & Engineering …, 1940 - ACS Publications
… Since there are few data on this subject in the literature, the authors have determined the effects of a number of mercaptans, sulfides, and disulfides, and of free sulfur, n-dibutyl sulfone, …
Number of citations: 0 pubs.acs.org
CK Jin, Y Yamada, Y Uozumi - Bulletin of the Korean Chemical …, 2010 - researchgate.net
… A dialkyl sulfide 2k underwent the oxidation under similar conditions to give dibutyl sulfone (3k) in 99% yield (entry 15). Recycling experiments of the catalyst 1 were carried out for the …
Number of citations: 8 www.researchgate.net
K Sato, M Hyodo, M Aoki, XQ Zheng, R Noyori - Tetrahedron, 2001 - Elsevier
… The second oxidation to dibutyl sulfone is very slow under such conditions. The oxidation below room temperature is slower, while raising the temperature to 50C and with excess H 2 O …
Number of citations: 500 www.sciencedirect.com
AWO El-Rjoob - 1996 - search.proquest.com
… The effect of dibutyl sulfone on the retention behavior of analytes was similar to the effect of dibutyl sulfoxide. Additives such as dibutyl sulfoxide can be used to reduce the amounts of …
Number of citations: 2 search.proquest.com

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